3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone core, substituted with various functional groups
Preparation Methods
The synthesis of 3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: Functional groups such as the hydroxy, methylbenzoyl, morpholinylpropyl, and isopropylphenyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.
Scientific Research Applications
3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:
4-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Differing by the position of the hydroxy group.
3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Differing by the presence of a thione group instead of a ketone.
Properties
Molecular Formula |
C28H34N2O4 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O4/c1-19(2)21-9-11-22(12-10-21)25-24(26(31)23-7-5-20(3)6-8-23)27(32)28(33)30(25)14-4-13-29-15-17-34-18-16-29/h5-12,19,25,31H,4,13-18H2,1-3H3/b26-24+ |
InChI Key |
CEJGNLQGKLZEPG-SHHOIMCASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
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